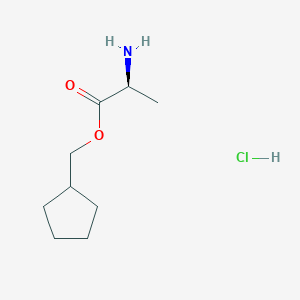

L-Alanine cyclopentylmethyl ester HCl

Description

Contextualization of Chiral Amino Acid Esters in Modern Organic Synthesis

Chiral amino acid esters are invaluable tools in modern organic synthesis, primarily serving as versatile chiral building blocks and synthons. Their utility stems from the presence of a stereogenic center at the α-carbon, which allows for the construction of complex, enantiomerically pure molecules. mdpi.comnih.govrsc.org The ester functionality, in conjunction with the amine group, provides two reactive handles that can be manipulated with a high degree of chemoselectivity.

In the realm of asymmetric synthesis, these esters are frequently employed as starting materials for the synthesis of non-proteinogenic amino acids, peptide mimics, and chiral auxiliaries. acs.org The ester group can be readily hydrolyzed or transformed into other functional groups, while the amine can be protected and deprotected as needed, allowing for sequential and controlled bond formations. Furthermore, the inherent chirality of amino acid esters can be used to direct the stereochemical outcome of reactions at other sites within a molecule, a concept known as substrate-controlled stereoselection. The ability to recognize and separate enantiomers of amino acid esters is also a significant area of research, with applications in analytical chemistry and bioseparation processes. mdpi.comnih.gov

Significance of L-Alanine Derivatives in Stereoselective Transformations

L-alanine, being one of the simplest chiral amino acids, provides a fundamental and cost-effective source of chirality. Its methyl group side chain is sterically undemanding, which can be advantageous in reactions where minimal steric hindrance from the chiral source is desired. Derivatives of L-alanine are pivotal in a multitude of stereoselective transformations.

For instance, they are used as ligands for transition metal catalysts, where the chirality of the alanine (B10760859) moiety influences the spatial arrangement of reactants around the metal center, thereby inducing enantioselectivity in the product. acs.org They also serve as precursors for the synthesis of chiral auxiliaries, which are molecules that can be temporarily attached to a substrate to guide a stereoselective reaction, and then subsequently removed. Moreover, L-alanine derivatives are instrumental in the synthesis of isotopically labeled compounds, which are crucial for mechanistic studies and in metabolic research. researchgate.netsemanticscholar.org The development of methods for the stereoselective synthesis of various L-alanine derivatives, including those with modified ester groups, is an ongoing area of research aimed at expanding the toolbox of synthetic chemists. justia.com

Rationale for Dedicated Academic Research on L-Alanine Cyclopentylmethyl Ester Hydrochloride

The specific structural features of L-Alanine cyclopentylmethyl ester hydrochloride warrant dedicated academic investigation. The rationale for this research is multifaceted, touching upon aspects of steric influence, solubility, and the potential for novel reactivity. The cyclopentylmethyl group, while being a relatively simple cycloalkylmethyl ester, offers a distinct steric and electronic profile compared to more common methyl, ethyl, or benzyl (B1604629) esters. caymanchem.comchemicalbook.com

Research into this specific ester can provide insights into how the size and shape of the ester group can fine-tune the stereochemical outcome of reactions. The non-polar nature of the cyclopentyl group can also influence the solubility of the compound and its intermediates in various organic solvents, potentially enabling reactions in media where simpler alanine esters are poorly soluble. Furthermore, the cyclopentylmethyl ester could serve as a unique protecting group for the carboxylic acid of L-alanine, with its own specific conditions for cleavage that could be orthogonal to other protecting groups in a complex synthesis.

A key area of investigation would be its application as a precursor in the synthesis of dipeptides or other complex chiral molecules. For example, in enzymatic peptide synthesis, the nature of the ester group can significantly affect the reaction rate and yield. nih.gov Studying the behavior of the cyclopentylmethyl ester in such transformations could lead to more efficient synthetic routes. The physical properties of L-Alanine cyclopentylmethyl ester hydrochloride, such as its crystallinity and melting point, are also of interest as they can impact its handling, purification, and use in solid-phase synthesis.

While direct research on L-Alanine cyclopentylmethyl ester hydrochloride is not extensively documented, its chemical properties can be inferred from related, well-studied compounds such as L-Alanine methyl ester hydrochloride. The following table provides representative data for this analogous compound.

| Property | Value (for L-Alanine methyl ester hydrochloride) | Source |

| Molecular Formula | C4H10ClNO2 | nih.gov |

| Molecular Weight | 139.58 g/mol | nih.gov |

| Melting Point | 109-111 °C | chemicalbook.com |

| Solubility | Soluble in water, ethanol, DMSO, and DMF | caymanchem.com |

| Appearance | Crystalline solid | caymanchem.com |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H18ClNO2 |

|---|---|

Molecular Weight |

207.70 g/mol |

IUPAC Name |

cyclopentylmethyl (2S)-2-aminopropanoate;hydrochloride |

InChI |

InChI=1S/C9H17NO2.ClH/c1-7(10)9(11)12-6-8-4-2-3-5-8;/h7-8H,2-6,10H2,1H3;1H/t7-;/m0./s1 |

InChI Key |

LYMHFVGYAXLGFJ-FJXQXJEOSA-N |

Isomeric SMILES |

C[C@@H](C(=O)OCC1CCCC1)N.Cl |

Canonical SMILES |

CC(C(=O)OCC1CCCC1)N.Cl |

Origin of Product |

United States |

Synthetic Methodologies for L Alanine Cyclopentylmethyl Ester Hydrochloride

Esterification Reactions for Cyclopentylmethyl Moiety Introduction

The direct introduction of the cyclopentylmethyl group onto the L-alanine backbone is a common and straightforward approach. This typically involves the reaction of L-alanine with cyclopentylmethanol in the presence of a catalyst.

Direct Esterification Protocols (e.g., Fischer Esterification variants)

Fischer-Speier esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid. masterorganicchemistry.compearson.com In the context of synthesizing L-Alanine cyclopentylmethyl ester, L-alanine is reacted with an excess of cyclopentylmethanol in the presence of a strong acid catalyst such as sulfuric acid or gaseous hydrogen chloride. masterorganicchemistry.comyoutube.comyoutube.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, water, a byproduct, is typically removed. masterorganicchemistry.com This can be achieved by azeotropic distillation or by using a dehydrating agent. The initial protonation of the carbonyl oxygen of L-alanine by the acid catalyst enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of cyclopentylmethanol. masterorganicchemistry.com

Another common protocol involves the use of thionyl chloride in the alcohol. This method is effective for converting amino acids to their corresponding ester hydrochlorides in a one-pot reaction. L-alanine is suspended in cyclopentylmethanol, and thionyl chloride is added dropwise at a controlled temperature. nih.govchemicalbook.com The thionyl chloride reacts with the alcohol to form an in-situ source of HCl and likely an alkyl-chlorosulfite intermediate, which facilitates the esterification. The final product is obtained as its hydrochloride salt. nih.gov

A milder and convenient alternative employs trimethylchlorosilane (TMSCl) in the alcohol. nih.gov In this procedure, L-alanine is treated with TMSCl in cyclopentylmethanol at room temperature. nih.gov This method offers the advantages of mild reaction conditions and good to excellent yields for the synthesis of various amino acid esters. nih.gov

Catalytic Approaches in Ester Bond Formation

Both Brønsted and Lewis acids can be employed to catalyze the esterification of L-alanine with cyclopentylmethanol.

Brønsted Acid Catalysis: As mentioned in the Fischer esterification, strong Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are effective catalysts. masterorganicchemistry.comyoutube.com The choice of catalyst can influence the reaction rate and the extent of side reactions. The use of gaseous hydrogen chloride dissolved in the alcohol is a common and effective method for the simultaneous esterification and formation of the hydrochloride salt. google.com

Lewis Acid Catalysis: While less common for simple amino acid esters, Lewis acids can also promote esterification. However, their application in the synthesis of L-alanine esters is not as extensively documented as Brønsted acid catalysis.

The following table provides representative conditions for the synthesis of L-alanine esters using different catalytic approaches, which can be adapted for cyclopentylmethanol.

| Catalyst System | Alcohol | Temperature | Reaction Time | Yield | Reference |

| Thionyl Chloride | Isopropanol | Room Temp | Overnight | 87% | chemicalbook.com |

| Trimethylchlorosilane | Methanol (B129727) | Room Temp | - | 89% | nih.gov |

| Alumina (B75360)/Thionyl Chloride | Isopropanol | 40 °C | 24 hours | 93.7% | google.com |

| Sulfuric Acid | Methanol | Reflux | - | - | youtube.com |

Note: The yields and conditions are for the synthesis of other L-alanine alkyl esters and serve as a general guideline.

Optimization of Reaction Parameters for Yield and Purity

To maximize the yield and purity of L-Alanine cyclopentylmethyl ester hydrochloride, several reaction parameters can be optimized:

Reactant Ratio: Using an excess of cyclopentylmethanol can shift the equilibrium towards the product side in Fischer esterification. masterorganicchemistry.com

Catalyst Loading: The amount of acid catalyst needs to be carefully controlled. Insufficient catalyst will result in a slow or incomplete reaction, while excessive amounts can lead to side reactions and purification challenges.

Temperature: The reaction temperature affects the rate of esterification. Higher temperatures generally increase the reaction rate but can also promote side reactions such as racemization or decomposition. For instance, in a catalytic system using alumina and thionyl chloride for L-alanine isopropyl ester hydrochloride synthesis, the reaction is maintained at 40 °C. google.com

Water Removal: In Fischer esterification, the continuous removal of water is crucial for achieving high yields. masterorganicchemistry.com This can be accomplished by using a Dean-Stark apparatus or by adding a drying agent.

Reaction Time: The reaction should be monitored to determine the optimal time for completion. Prolonged reaction times may lead to the formation of impurities.

Purification Method: After the reaction, the product needs to be isolated and purified. This typically involves removal of the excess alcohol and catalyst, followed by crystallization or chromatography to obtain the pure hydrochloride salt.

Alternative Ester Synthesis Strategies

Besides direct esterification, other synthetic routes can be employed to produce L-Alanine cyclopentylmethyl ester hydrochloride.

Transesterification Procedures

Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol in the presence of an acid or base catalyst. elsevierpure.com To synthesize L-Alanine cyclopentylmethyl ester, one could start with a more common L-alanine ester, such as L-alanine methyl ester, and react it with cyclopentylmethanol. caymanchem.com

This reaction can be catalyzed by either acids or bases. In an acid-catalyzed transesterification, the mechanism is similar to Fischer esterification. For base-catalyzed transesterification, a catalytic amount of a strong base, such as sodium cyclopentylmethoxide, would be used. The reaction is an equilibrium process, and driving it to completion would require using a large excess of cyclopentylmethanol or removing the displaced alcohol (in this case, methanol).

Precursor Derivatization and Subsequent Cyclopentylmethyl Ester Formation

To avoid potential side reactions with the amino group or to improve solubility, L-alanine can be derivatized before esterification.

N-Protection: The amino group of L-alanine can be protected with a suitable protecting group, such as a benzyloxycarbonyl (Z) group. peptide.com The resulting N-protected L-alanine can then be esterified with cyclopentylmethanol using standard esterification methods, for example, with dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). Following the esterification, the protecting group is removed to yield the desired L-Alanine cyclopentylmethyl ester.

Activation of the Carboxylic Acid: The carboxylic acid group of N-protected L-alanine can be activated to facilitate the reaction with cyclopentylmethanol. This can be achieved by converting the carboxylic acid to an acid chloride. For example, N-protected L-alanine can be reacted with thionyl chloride or oxalyl chloride to form the corresponding acid chloride. This highly reactive intermediate can then be reacted with cyclopentylmethanol to form the ester. Subsequent deprotection of the amino group would yield the final product.

Chemical Reactivity and Transformation Pathways of L Alanine Cyclopentylmethyl Ester Hydrochloride

Reactions Involving the Amino Functionality

The primary amino group of L-alanine cyclopentylmethyl ester is a key site for a variety of chemical transformations. In its hydrochloride salt form, the amine is protonated. For it to react as a nucleophile, a base is typically required to deprotonate it, generating the free amine.

N-acylation is a fundamental reaction of the amino group of L-alanine cyclopentylmethyl ester. This transformation is crucial for two main purposes: the introduction of a protecting group and the formation of a peptide bond.

Protecting Group Introduction: In multistep organic synthesis, particularly in peptide synthesis, the amino group must often be temporarily blocked or "protected" to prevent it from undergoing unwanted reactions. This is achieved by converting the amine into an amide via acylation. A common protecting group is the tert-butyloxycarbonyl (Boc) group, which can be introduced by reacting the amino ester with di-tert-butyl dicarbonate (B1257347) (Boc)₂O under basic conditions. The cyclopentylmethyl ester would remain intact during this process. Similarly, other protecting groups like the benzyloxycarbonyl (Cbz) or fluorenylmethyloxycarbonyl (Fmoc) groups can be introduced using their respective acylating agents.

Peptide Coupling: The N-acylation reaction is the very basis of peptide bond formation. L-Alanine cyclopentylmethyl ester can act as the "C-terminal" residue, where its free amino group attacks the activated carboxyl group of an N-protected amino acid. This reaction forms a dipeptide. The carboxyl group of the incoming amino acid is typically activated using a coupling reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form a good leaving group and facilitate the nucleophilic attack by the amino group of the L-alanine ester. smolecule.comyoutube.com Enzymatic methods using aminoacylases can also be employed for the selective acylation of amino acids. nih.gov

A study on the synthesis of N-acyl alanine (B10760859) methyl esters involved the reaction of L-alanine methyl ester hydrochloride with an acid chloride in the presence of triethylamine (B128534) to yield the corresponding N-acylated product. nih.gov A similar reaction pathway is expected for the cyclopentylmethyl ester.

Table 1: Common N-Acylation Reagents and Their Applications

| Reagent | Purpose | Resulting Group |

| Di-tert-butyl dicarbonate ((Boc)₂O) | Amino Protection | Boc-NH- |

| Benzyl (B1604629) chloroformate (Cbz-Cl) | Amino Protection | Cbz-NH- |

| Fmoc-Cl or Fmoc-OSu | Amino Protection | Fmoc-NH- |

| N-protected Amino Acid + Coupling Agent (e.g., DCC, EDC) | Peptide Bond Formation | Peptidic Amide |

N-alkylation involves the formation of a new carbon-nitrogen bond where an alkyl group is attached to the nitrogen atom of the amino group. For primary amino esters like L-alanine cyclopentylmethyl ester, this can lead to the formation of secondary or tertiary amines. Direct alkylation with alkyl halides can be challenging due to the risk of over-alkylation, leading to a mixture of mono- and di-alkylated products, as well as the quaternary ammonium (B1175870) salt.

Reductive amination is a more controlled method for N-alkylation. This involves reacting the amino ester with an aldehyde or ketone to form an imine (or a Schiff base), which is then reduced in situ to the corresponding alkylated amine. The reduction is typically achieved using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN).

A novel method for chemoselective N-alkylation has been demonstrated on pyridyl-alanine (PAL) residues within peptides, both in solution and on solid phase. nih.gov This highlights the ongoing development of specific alkylation strategies that could potentially be adapted for other amino acid esters.

The amino group is a common target for derivatization to enhance the detection and separation of amino acids and their esters in analytical techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Since L-alanine cyclopentylmethyl ester lacks a strong chromophore, derivatization is often necessary for UV-Vis or fluorescence detection. rsc.org

Common derivatizing agents for primary amines include:

O-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol (like N-acetyl-L-cysteine) to form highly fluorescent isoindole derivatives, which can be readily detected. rsc.orggoogle.com

Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA): Used for the chiral resolution of amino acids. It reacts with the amino group to form diastereomers that can be separated by reverse-phase HPLC. nih.gov

Acetyl Glucose Isothiocyanate (GITC): This reagent is used to derivatize enantiomers for separation and detection by HPLC. google.com

Silylating Reagents: Reagents like N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to create volatile derivatives for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This process derivatizes both the amino and any other active hydrogen sites. nist.gov

These derivatization reactions are typically fast and produce stable products with significantly improved analytical properties. google.com

Reactions at the Ester Functionality

The cyclopentylmethyl ester group is the other major site of reactivity in the molecule. It is susceptible to nucleophilic attack at the carbonyl carbon, leading to cleavage of the acyl-oxygen bond.

Ester hydrolysis is the cleavage of the ester bond to regenerate the carboxylic acid and the corresponding alcohol, in this case, cyclopentylmethanol. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester can be hydrolyzed back to L-alanine hydrochloride and cyclopentylmethanol. This is the reverse of the esterification reaction.

Base-Catalyzed Hydrolysis (Saponification): Treatment with an aqueous base, such as sodium hydroxide (B78521), leads to the formation of the carboxylate salt (sodium L-alaninate) and cyclopentylmethanol. Subsequent acidification is required to obtain the free amino acid.

Studies on the hydrolysis of related amino acid esters, such as glycyl-L-alanine methyl ester, have shown that the reaction can be significantly promoted by metal ions like palladium(II). capes.gov.br The metal ion coordinates to the amino group and the deprotonated amide nitrogen (in a dipeptide ester), increasing the Lewis acidity of the ester carbonyl and making it more susceptible to attack by water or hydroxide ions. capes.gov.br The rate of base hydrolysis for coordinated peptide esters can be enhanced by a factor of 10⁶ or more compared to the free ester. capes.gov.br

The ester group can undergo aminolysis, where it reacts with an amine to form an amide and cyclopentylmethanol. This reaction is particularly relevant in the context of peptide synthesis.

When L-alanine cyclopentylmethyl ester is used as the "N-terminal" component in a peptide coupling reaction, its ester group must be activated or reacted with the amino group of another amino acid or peptide. More commonly, the ester itself serves as a mildly activated carboxyl group. For instance, an N-protected amino acid ester like Boc-L-alanine cyclopentylmethyl ester can be reacted with the amino group of another amino acid ester to form a peptide bond.

An enzymatic method for producing the dipeptide L-alanyl-L-glutamine has been developed using L-alanine methyl ester as the acyl donor and L-glutamine as the nucleophile, catalyzed by an α-amino acid ester acyltransferase. nih.gov This demonstrates that the ester functionality can be used directly for peptide bond formation under specific catalytic conditions, offering a greener alternative to chemical coupling reagents. In such a reaction, the incoming nucleophile is the amino group of another amino acid, which attacks the ester carbonyl of the L-alanine ester, leading to the formation of a new peptide bond and the release of cyclopentylmethanol.

Reduction to L-Alaninol Cyclopentylmethyl Ether (Theoretical Pathway)

The reduction of the ester functionality in L-Alanine cyclopentylmethyl ester hydrochloride to a primary alcohol would theoretically yield L-Alaninol cyclopentylmethyl ether. This transformation is a common reaction for amino acid esters and can be achieved using various reducing agents. A plausible and widely used method for such a reduction involves the use of sodium borohydride (B1222165) (NaBH₄) in an aqueous or alcoholic solvent.

The general reaction scheme for the reduction of an L-alanine ester hydrochloride is as follows:

R-O-C(=O)CH(CH₃)NH₃⁺Cl⁻ + NaBH₄ → HOCH₂CH(CH₃)NH₂ + R-OH + NaCl + B(OH)₃

In the specific case of L-Alanine cyclopentylmethyl ester hydrochloride, the expected products would be L-Alaninol and cyclopentylmethanol. However, the prompt refers to the formation of L-Alaninol cyclopentylmethyl ether. The direct reduction of an ester to an ether is not a standard transformation. The reduction of the ester yields an alcohol (L-Alaninol) and the corresponding alcohol from the ester group (cyclopentylmethanol). The formation of an ether would require a subsequent reaction, such as a Williamson ether synthesis, between L-Alaninol and a cyclopentylmethyl halide, which is outside the scope of a simple reduction pathway.

Based on analogous reductions of other L-alanine ester hydrochlorides, the reaction with sodium borohydride is a viable theoretical pathway for the reduction of the ester group. chemicalbook.comgoogle.com For instance, L-alanine ethyl ester hydrochloride can be reduced to L-alaninol in high yield using NaBH₄ in a water/ethanol mixture. chemicalbook.comgoogle.com The reaction is typically carried out at controlled temperatures, for example, between 15-25°C. google.com

Theoretical Reduction Pathway Data:

| Reactant | Reducing Agent | Solvent | Theoretical Products | Reference |

| L-Alanine cyclopentylmethyl ester hydrochloride | Sodium Borohydride (NaBH₄) | Water/Ethanol | L-Alaninol, Cyclopentylmethanol | chemicalbook.comgoogle.com |

| L-Alanine ethyl ester hydrochloride | Sodium Borohydride (NaBH₄) | Water/Ethanol | L-Alaninol, Ethanol | chemicalbook.comgoogle.com |

It is important to note that the direct conversion to L-Alaninol cyclopentylmethyl ether via reduction is not chemically feasible. The reduction of the ester will cleave the ester bond, yielding two separate alcohol-containing molecules.

Reactivity of the Cyclopentylmethyl Moiety

The cyclopentylmethyl moiety in L-Alanine cyclopentylmethyl ester hydrochloride is generally considered to be chemically robust and less reactive compared to the ester and amine functionalities. The reactivity of this alkyl group can be inferred from studies on related compounds, such as cyclopentyl methyl ether (CPME). CPME is known for its high chemical stability under a wide range of conditions, including the presence of strong acids, bases, and radicals. researchgate.netbohrium.com

The cyclopentyl ring is a saturated hydrocarbon and, as such, is resistant to many chemical transformations. The C-C and C-H bonds are strong and not easily broken. The cyclopentylmethyl group is unlikely to participate in reactions involving the amino or ester groups under typical conditions.

Key Stability Characteristics of the Cyclopentyl Moiety (inferred from CPME):

Stability towards Acids and Bases: The cyclopentyl group is stable in both acidic and basic media. wikipedia.org

Radical Stability: It shows exceptional stability towards the abstraction of hydrogen atoms in radical reactions. researchgate.netbohrium.com

Oxidative and Reductive Stability: The alkyl group is generally resistant to common oxidizing and reducing agents that would target the other functional groups of the molecule.

While academic literature specifically detailing the reactivity of the cyclopentylmethyl moiety within L-Alanine cyclopentylmethyl ester hydrochloride is scarce, the known stability of similar cycloalkane structures in other chemical contexts suggests it would remain inert during most transformations of the parent molecule.

Stereochemical Outcomes in Transformations of L-Alanine Cyclopentylmethyl Ester Hydrochloride

The stereochemistry of L-Alanine cyclopentylmethyl ester hydrochloride is centered at the α-carbon of the alanine component. As the "L" isomer, it has a specific three-dimensional arrangement. In the Cahn-Ingold-Prelog (CIP) system, L-alanine is typically the (S)-enantiomer (with the exception of L-cysteine). libretexts.orgyoutube.com

In chemical transformations of L-Alanine cyclopentylmethyl ester hydrochloride, the stereochemical integrity of the α-carbon is generally preserved, provided the reaction does not directly involve breaking and forming bonds at this chiral center.

Expected Stereochemical Outcomes:

| Transformation Type | Reaction at | Stereochemical Outcome at α-carbon | Rationale |

| Ester Hydrolysis | Carbonyl carbon | Retention of configuration | The reaction occurs at the carbonyl group, and the bond to the chiral α-carbon is not broken. |

| Amide Formation | Carbonyl carbon | Retention of configuration | Similar to hydrolysis, the reaction is at the carbonyl center, leaving the α-carbon's stereochemistry intact. |

| Reduction of Ester | Carbonyl carbon | Retention of configuration | The reduction of the ester to an alcohol does not affect the chiral center. |

| N-Alkylation/N-Acylation | Amino group | Retention of configuration | Reactions at the nitrogen atom do not involve the chiral α-carbon. |

The L-configuration of the alanine backbone is a crucial feature, particularly in biological and pharmaceutical contexts. Therefore, synthetic transformations are often designed to be stereoretentive. For instance, the hydrogenation of L-alanine to L-alaninol has been shown to proceed with retention of stereochemistry. researchgate.net It is expected that the reduction of L-Alanine cyclopentylmethyl ester hydrochloride would similarly proceed with retention of the L-configuration, yielding L-alaninol.

All common amino acids found in living systems are the L-enantiomer. libretexts.org L-alanine is dextrorotatory, meaning it rotates plane-polarized light in a clockwise direction, and is designated as L(+)-alanine. libretexts.org This optical activity is a key characteristic that would be retained in reaction products where the chiral center is undisturbed.

Applications of L Alanine Cyclopentylmethyl Ester Hydrochloride in Advanced Organic Synthesis

Role as a Chiral Building Block in Asymmetric Synthesis

The inherent chirality of L-Alanine cyclopentylmethyl ester hydrochloride, derived from the L-alanine core, makes it a significant tool in asymmetric synthesis, where the primary goal is to create specific stereoisomers of a target molecule. Chiral auxiliaries and building blocks are fundamental in the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical and agrochemical industries. wikipedia.orgnumberanalytics.com

The stereogenic center at the alpha-carbon of the alanine (B10760859) backbone is a key feature of L-Alanine cyclopentylmethyl ester hydrochloride. This well-defined stereochemistry can be transferred to new molecules in a predictable manner, a process known as stereoselective synthesis. In such syntheses, the L-alanine derivative acts as a chiral template, directing the formation of new stereocenters with a high degree of control. For instance, the amino group can be used to introduce other functional groups or to form larger molecules through reactions such as N-alkylation or N-acylation, with the existing stereocenter influencing the stereochemical outcome of these transformations. The principles of using amino acid derivatives as chiral intermediates are well-established, particularly for the synthesis of other chiral amino acids and related compounds. guidechem.comacs.org

The general strategy involves attaching the chiral L-alanine unit to a prochiral substrate. Subsequent diastereoselective reactions, such as alkylations or additions, are then carried out. The steric hindrance and electronic properties of the L-alanine derivative guide the incoming reagent to one face of the molecule, leading to the preferential formation of one diastereomer. Finally, the chiral auxiliary is cleaved to yield the enantiomerically enriched target product. wikipedia.orgresearchgate.net

Table 1: Examples of Diastereoselective Reactions Using Chiral Amino Acid Derivatives

| Reaction Type | Chiral Auxiliary/Building Block | Substrate | Diastereomeric Excess (d.e.) | Reference |

| Alkylation | Chiral Glycine Derivative (with BINOL) | Various Electrophiles | 69-86% | wikipedia.org |

| Aldol Reaction | Chiral Oxazolidinone (from amino acid) | Aldehyde | >95% | wikipedia.orgresearchgate.net |

| Michael Addition | Camphorsultam Derivative | Thiol | High | wikipedia.org |

This table illustrates the effectiveness of chiral auxiliaries derived from or similar in principle to amino acids in controlling stereochemistry. The specific d.e. values are dependent on the exact reactants and conditions.

The utility of L-Alanine cyclopentylmethyl ester hydrochloride extends to the synthesis of complex molecular architectures that possess multiple stereocenters. By incorporating this chiral building block early in a synthetic route, chemists can establish a key stereocenter from which subsequent stereocenters can be controlled. This approach is fundamental to the total synthesis of many natural products and pharmaceuticals. numberanalytics.com The cyclopentylmethyl ester group itself can influence the reactivity and solubility of the intermediate compounds, potentially offering advantages in terms of handling and purification compared to smaller alkyl esters.

Intermediate in Peptide and Peptidomimetic Synthesis

Peptides are crucial molecules in biochemistry and pharmacology, and their chemical synthesis is a cornerstone of medicinal chemistry. L-Alanine cyclopentylmethyl ester hydrochloride can serve as a valuable intermediate in both solution-phase and solid-phase peptide synthesis. nih.govekb.eg

In solution-phase peptide synthesis (SPPS), amino acids are sequentially coupled in a homogenous reaction mixture. ekb.egnih.gov The synthesis of a dipeptide, for example, requires the protection of the amino group of one amino acid and the carboxylic acid group of another to ensure the formation of the correct amide bond. libretexts.org L-Alanine cyclopentylmethyl ester hydrochloride provides the L-alanine residue with its carboxylic acid group protected as a cyclopentylmethyl ester.

The synthesis would typically proceed as follows:

The hydrochloride salt of L-Alanine cyclopentylmethyl ester is neutralized, often with a non-nucleophilic base like triethylamine (B128534), to free the amino group. guidechem.com

This free amine can then act as a nucleophile, attacking the activated carboxyl group of an N-protected amino acid to form a dipeptide.

The cyclopentylmethyl ester can be removed at a later stage, typically through hydrolysis, to reveal the C-terminal carboxylic acid for further coupling or to yield the final peptide. libretexts.org

The choice of the ester protecting group can influence the reaction conditions required for its removal, allowing for selective deprotection in the presence of other protecting groups.

Solid-phase peptide synthesis (SPPS) has become the standard method for producing peptides, involving the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid support. nih.govyoutube.com While L-Alanine cyclopentylmethyl ester hydrochloride itself would not be directly used in standard Fmoc- or Boc-based SPPS protocols where the C-terminus is attached to the resin, its derivatives can be valuable.

Specifically, the corresponding N-protected L-Alanine cyclopentylmethyl ester can be converted into an "activated ester." Activated esters, such as pentafluorophenyl esters, are highly reactive and can be used to acylate the free amino group of the resin-bound peptide. This approach avoids the need for in-situ activation with coupling reagents at every step, potentially simplifying the automation of peptide synthesis. The cyclopentylmethyl group may offer different solubility and reactivity profiles compared to more common esters, which could be advantageous in specific synthetic contexts.

Advanced Spectroscopic and Analytical Methods for Structural Elucidation and Stereochemical Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like L-Alanine cyclopentylmethyl ester HCl. It provides detailed information about the chemical environment of each atom, enabling the complete assignment of the molecular structure.

While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial information on the types and numbers of protons and carbons, two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the α-proton and the methyl protons of the alanine (B10760859) moiety, as well as within the cyclopentylmethyl group, confirming the arrangement of protons on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique allows for the definitive assignment of each carbon atom by linking it to its attached proton(s). For instance, the α-carbon of the alanine residue would show a correlation to the α-proton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This is particularly useful for connecting different fragments of the molecule. In the case of this compound, HMBC would show correlations between the protons of the cyclopentylmethyl group and the ester carbonyl carbon, as well as between the alanine protons and the carbonyl carbon, thus confirming the ester linkage.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound (in CDCl₃)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| α-H | ~4.1 (q) | - | C=O, CH₃ |

| CH₃ (Alanine) | ~1.5 (d) | ~18 | α-C, C=O |

| NH₃⁺ | ~8.5 (br s) | - | α-C |

| O-CH₂ | ~3.9 (d) | ~70 | C=O, Cyclopentyl-CH |

| Cyclopentyl-CH | ~2.2 (m) | ~38 | O-CH₂, Cyclopentyl-CH₂ |

| Cyclopentyl-CH₂ | ~1.3-1.8 (m) | ~25, ~30 | Cyclopentyl-CH, O-CH₂ |

| C=O | - | ~173 | α-H, CH₃, O-CH₂ |

| α-C | - | ~50 | α-H, CH₃, NH₃⁺ |

Note: The chemical shifts are predicted values and may vary based on solvent and experimental conditions. The table is for illustrative purposes.

The enantiomeric purity of this compound is a critical parameter. Chiral Shift Reagents (CSRs), typically lanthanide complexes, are used in NMR spectroscopy to differentiate between enantiomers. acs.orgtcichemicals.comacs.org When a CSR is added to a solution of a chiral compound, it forms diastereomeric complexes that have different NMR spectra. This results in the separation of signals for the L- and D-enantiomers, allowing for the determination of the enantiomeric excess (e.e.). For this compound, the signals of the α-proton or the alanine methyl group would be monitored for separation upon addition of a suitable chiral shift reagent.

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern.

HRMS provides a highly accurate measurement of the molecular mass of a compound, which allows for the determination of its elemental composition. For this compound (C₉H₁₈ClNO₂), the expected exact mass can be calculated and compared with the experimental value to confirm the molecular formula.

Table 2: HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z | Formula |

| [M+H]⁺ | 188.1334 | Hypothetical | C₉H₁₉NO₂ |

Note: The observed m/z is hypothetical as experimental data for this specific compound is not publicly available.

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the parent ion) which is then fragmented to produce a series of daughter ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, the protonated molecule [M+H]⁺ would be selected. Common fragmentation pathways for amino acid esters include the loss of the alkoxy group and cleavage of the amino acid backbone. libretexts.orgnih.govresearchgate.net

Table 3: Predicted MS/MS Fragmentation of this compound ([M+H]⁺)

| Fragment Ion m/z (Predicted) | Structure of Fragment |

| 116 | [M+H - C₅H₉OH]⁺ |

| 88 | [H₂N-CH(CH₃)-C≡O]⁺ |

| 70 | [H₂N-CH(CH₃)]⁺ |

| 83 | [C₅H₉-CH₂]⁺ |

Note: The fragmentation pattern is predicted based on the general behavior of amino acid esters and is for illustrative purposes.

Advanced Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are essential for assessing the purity and determining the enantiomeric excess of this compound.

High-Performance Liquid Chromatography (HPLC) is the most common technique used. For purity analysis, a reversed-phase column is typically employed with a mobile phase consisting of a mixture of water, acetonitrile, and an acid modifier like trifluoroacetic acid.

For the determination of enantiomeric excess, chiral HPLC is the method of choice. google.comresearchgate.net This can be achieved in two ways:

Direct Method: Using a chiral stationary phase (CSP) that can differentiate between the L- and D-enantiomers.

Indirect Method: Derivatizing the amino acid ester with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. google.com

The retention times of the two enantiomers will be different, and the ratio of their peak areas can be used to calculate the enantiomeric excess.

Table 4: Illustrative Chiral HPLC Method for Enantiomeric Excess Determination

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., cellulose (B213188) or amylose-based) |

| Mobile Phase | Hexane/Isopropanol with a modifier |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time (L-enantiomer) | Hypothetical t₁ |

| Retention Time (D-enantiomer) | Hypothetical t₂ |

Note: The retention times are hypothetical and would need to be determined experimentally.

X-ray Crystallography for Definitive Absolute Stereochemistry and Conformational Analysis

X-ray crystallography is the most definitive method for determining the absolute stereochemistry and the precise three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the electron density and thus determine the positions of individual atoms in the crystal lattice.

Principles of Analysis:

For a chiral molecule like this compound, X-ray crystallography can unambiguously confirm the L-configuration at the chiral alpha-carbon. This is achieved through the analysis of anomalous dispersion effects, which allows for the determination of the absolute structure. nih.gov

Furthermore, this technique provides a wealth of information about the molecule's conformation, including bond lengths, bond angles, and torsion angles. It also reveals the details of intermolecular interactions in the solid state, such as hydrogen bonding and van der Waals forces, which dictate the crystal packing. nih.gov

Research Findings on a Close Analog:

While a crystal structure for this compound is not publicly available, the crystal structure of a very close analog, L-Alanine methyl ester hydrochloride monohydrate (C₄H₁₀NO₂⁺·Cl⁻·H₂O), provides significant insight into the likely structural features. nih.gov

The analysis of L-Alanine methyl ester hydrochloride monohydrate revealed that the compound crystallizes in the triclinic space group P1. nih.gov A key feature of its structure is an extensive hydrogen-bonding network. The ammonium (B1175870) group of the alanine ester is involved in hydrogen bonds with the chloride anion and the co-crystallized water molecule. The water molecule, in turn, forms hydrogen bonds with the chloride anions, linking the molecules into a two-dimensional network. nih.gov The conformation of the alanine backbone deviates from a fully extended chain, as indicated by the O–C–C–N torsion angle of 155.83(6)°. nih.gov

It is highly probable that this compound would exhibit a similar hydrogen-bonding motif involving its ammonium group and the chloride anion. The larger cyclopentylmethyl ester group would influence the crystal packing, likely leading to different unit cell dimensions and potentially a different crystal system, but the fundamental interactions defining the local environment of the chiral center are expected to be comparable.

| Parameter | Value |

|---|---|

| Chemical Formula | C₄H₁₀NO₂⁺·Cl⁻·H₂O |

| Crystal System | Triclinic |

| Space Group | P1 |

| Unit Cell Dimensions | |

| a (Å) | 4.9461 (4) |

| b (Å) | 6.0134 (4) |

| c (Å) | 6.6853 (5) |

| α (°) | 101.833 (4) |

| β (°) | 93.533 (3) |

| γ (°) | 92.112 (4) |

| Volume (ų) | 194.00 (2) |

| Key Torsion Angle | |

| O–C–C–N (°) | 155.83 (6) |

Computational and Theoretical Studies of L Alanine Cyclopentylmethyl Ester Hydrochloride

Molecular Modeling and Conformational Analysis

The flexibility of the cyclopentylmethyl group and the rotatable bonds in the alanine (B10760859) backbone suggest that this molecule can exist in numerous conformations. Molecular modeling techniques are essential to explore these possibilities and identify the most stable structures.

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.govnih.govresearchgate.net For L-Alanine cyclopentylmethyl ester hydrochloride, an MD simulation would typically be performed by placing the molecule in a simulated solvent box (e.g., water) to mimic solution conditions. The simulation would track the trajectories of all atoms, revealing how the molecule folds and flexes.

This process allows for the mapping of the molecule's conformational landscape, which is a representation of all possible spatial arrangements and their corresponding potential energies. From these simulations, one can identify the most populated conformational families. Key dihedral angles, such as those around the Cα-C(O) bond (ψ) and the N-Cα bond (φ), as well as the orientation of the cyclopentylmethyl ester group, would be monitored to define distinct conformational states.

Illustrative Data from a Hypothetical MD Simulation

| Conformer Family | Key Dihedral Angles (φ, ψ) | Population (%) | Description |

|---|---|---|---|

| A | -150°, +150° | 45 | Extended backbone conformation with the cyclopentyl group folded back towards the alanine methyl group. |

| B | -60°, -40° | 30 | Helical-like conformation with the ester group extended away from the main chain. |

| C | -70°, +140° | 15 | Turn-like structure where the ammonium (B1175870) group and carbonyl oxygen are in proximity. |

| Other | Various | 10 | Transient and less stable conformations. |

Following the exploration of the conformational space with MD, energy minimization studies are performed on representative structures from the most populated clusters. acs.orgnih.gov These calculations, typically using quantum mechanics, refine the geometry of each conformer to find its lowest energy state. This allows for a precise determination of the relative stability of different conformations. For amino acids and their derivatives, intramolecular hydrogen bonds and steric effects are key determinants of conformational preference. nih.gov

The results of such studies would likely show that the most stable conformers of L-Alanine cyclopentylmethyl ester hydrochloride are those that minimize steric hindrance between the bulky cyclopentylmethyl group and the alanine side chain, while optimizing electrostatic interactions.

Illustrative Data from a Hypothetical Energy Minimization Study

| Conformer | Relative Energy (kcal/mol) | Key Intramolecular Distance (e.g., NH...O=C) (Å) |

|---|---|---|

| Conformer A (Global Minimum) | 0.00 | 3.1 |

| Conformer B | +0.85 | 4.5 |

| Conformer C | +1.52 | 2.8 |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide deep insights into the electronic properties and intrinsic reactivity of a molecule. mdpi.comresearchgate.netfrontiersin.org

DFT calculations can map the electron density distribution across the molecule, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). Key parameters derived from DFT include:

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution. For L-Alanine cyclopentylmethyl ester hydrochloride, it would show a positive potential around the ammonium (-NH3+) group and a negative potential around the carbonyl oxygen, indicating sites for electrophilic and nucleophilic attack, respectively.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between HOMO and LUMO indicates the chemical stability of the molecule.

Mulliken Atomic Charges: These calculations assign a partial charge to each atom in the molecule, quantifying the extent of bond polarization.

Illustrative Data from a Hypothetical DFT Calculation

| Property | Calculated Value |

|---|---|

| HOMO Energy | -7.2 eV |

| LUMO Energy | +1.5 eV |

| HOMO-LUMO Gap | 8.7 eV |

| Mulliken Charge on Carbonyl Carbon | +0.55 e |

| Mulliken Charge on Carbonyl Oxygen | -0.48 e |

DFT is also a reliable tool for predicting spectroscopic data, which can aid in the experimental characterization of a molecule. nih.govacs.orgacs.orgresearchgate.net

Infrared (IR) Spectroscopy: DFT can calculate the vibrational frequencies of the molecule. For L-Alanine cyclopentylmethyl ester hydrochloride, this would predict characteristic peaks for the N-H stretches of the ammonium group, the C=O stretch of the ester, and C-O and C-N bond vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated with good accuracy. nih.govacs.orgmdpi.com These theoretical predictions are invaluable for assigning peaks in experimental NMR spectra.

Illustrative Data for Predicted Spectroscopic Parameters

| Parameter | Predicted Value (DFT) | Typical Experimental Range |

|---|---|---|

| IR: C=O Stretch (cm⁻¹) | 1735 cm⁻¹ | 1730-1750 cm⁻¹ |

| ¹³C NMR: Carbonyl Carbon (ppm) | 172.5 ppm | 170-175 ppm |

| ¹H NMR: α-Proton (ppm) | 4.1 ppm | 3.9-4.3 ppm |

Theoretical Investigations of Reaction Mechanisms Involving the Compound

The ester functionality in L-Alanine cyclopentylmethyl ester hydrochloride is susceptible to hydrolysis, particularly under acidic conditions, which is a common reaction pathway for this class of compounds. libretexts.orgstudysmarter.co.uk Theoretical calculations can be employed to investigate the mechanism of this reaction, identifying the transition states and intermediates involved.

The acid-catalyzed hydrolysis of L-Alanine cyclopentylmethyl ester hydrochloride would likely proceed via the AAC2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular), which involves the following key steps: researchgate.netresearchgate.netacs.org

Protonation: The carbonyl oxygen of the ester is protonated by a hydronium ion, which increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking water molecule to the oxygen of the cyclopentylmethoxy group.

Elimination: The protonated cyclopentylmethanol acts as a good leaving group and is eliminated, reforming the carbonyl group.

Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule to yield L-alanine and regenerate the acid catalyst.

Theoretical studies would calculate the energy profile of this reaction pathway, determining the activation energy for each step and identifying the rate-determining step.

Illustrative Data for a Proposed Reaction Mechanism

| Step | Description | Key Intermediate/Transition State |

|---|---|---|

| 1 | Protonation of carbonyl oxygen | Protonated ester |

| 2 | Nucleophilic attack by water | Tetrahedral intermediate |

| 3 | Proton transfer | Protonated tetrahedral intermediate |

| 4 | Elimination of cyclopentylmethanol | Transition state for C-O bond cleavage |

| 5 | Deprotonation | L-Alanine and Cyclopentylmethanol |

Ligand-Receptor Interaction Modeling in Non-Biological Systems (e.g., catalyst binding)

Theoretical and computational chemistry provides powerful tools for elucidating the interactions between a ligand, such as an amino acid ester, and a non-biological receptor, like the active site of a metallic or organocatalyst. While specific research on L-Alanine cyclopentylmethyl ester hydrochloride is not available, the methodologies for studying such systems are well-established. These studies generally aim to understand the binding affinity, the geometry of the ligand-catalyst complex, and the electronic changes that facilitate a catalytic reaction.

Methodological Framework

A computational investigation into the binding of this compound with a hypothetical catalyst would typically employ methods like Density Functional Theory (DFT). DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is highly effective for calculating binding energies, transition states, and reaction pathways in catalytic cycles. For instance, DFT has been successfully used to study the physical adsorption mechanism of the parent amino acid, Alanine, on the surface of single-walled carbon nanotubes, revealing how the orientation of the molecule influences binding. researchgate.net

In a potential study involving this compound, researchers would first build a model of the catalyst's active site and the ligand. The cyclopentylmethyl ester group, being bulkier and more hydrophobic than a simple methyl or ethyl group, would be of particular interest. Its steric and electronic influence on the binding orientation within a catalytic pocket would be a key focus. The hydrochloride salt form implies the amine group is protonated (-NH3+), which would strongly influence interactions through hydrogen bonding and electrostatic forces with the catalyst surface or coordinating atoms.

Modeling Key Interactions

The modeling would focus on identifying and quantifying the non-covalent interactions that stabilize the ligand-catalyst complex. These interactions include:

Hydrogen Bonding: Primarily involving the protonated amine (NH3+) and the carbonyl oxygen of the ester group.

Electrostatic Interactions: Between the positively charged ammonium group and negatively charged sites on a catalyst, or vice versa.

Van der Waals Forces: Particularly dispersion interactions involving the aliphatic cyclopentylmethyl group within a hydrophobic pocket of a catalyst.

Computational studies on the aminolysis of other ester systems have shown that hydrogen bonding plays a crucial role in the formation and stabilization of tetrahedral intermediates during catalysis. acs.org Similar principles would apply to the interaction of this compound, where the precise geometry of approach to the catalyst is dictated by these forces.

Hypothetical Research Parameters

In the absence of direct research findings, a data table can be constructed to outline the typical parameters that would be calculated in a computational study of this nature. This table represents the kind of data that such research would aim to generate.

Interactive Table: Potential Computational Parameters for Ligand-Catalyst Binding Analysis

This table outlines the key theoretical metrics that would be assessed in a computational study of this compound binding to a model catalyst system.

| Parameter | Computational Method | Significance in Catalyst Binding | Hypothetical Value Range |

| Binding Energy (ΔE_bind) | DFT, MP2 | Quantifies the strength of the interaction between the ester and the catalyst. More negative values indicate stronger binding. | -10 to -50 kcal/mol |

| Key Interatomic Distances | Geometry Optimization | Determines the proximity of key functional groups (e.g., N-H···Catalyst, C=O···Catalyst) to identify active binding sites. | 1.5 - 3.5 Å |

| Vibrational Frequencies | Frequency Analysis | Confirms that the optimized structure is a true minimum on the potential energy surface and identifies key interaction modes. | 400 - 4000 cm⁻¹ |

| Charge Transfer Analysis | NBO, Mulliken | Calculates the extent of electron density transfer between the ligand and the catalyst, indicating the nature of the bond. | ±0.05 to ±0.5 e |

| Steric Hindrance Energy | MM, ONIOM | Assesses the energetic penalty from the bulky cyclopentylmethyl group, influencing binding feasibility and orientation. | 1 - 10 kcal/mol |

Ultimately, while direct computational studies on L-Alanine cyclopentylmethyl ester hydrochloride in non-biological catalysis are yet to be published, the established methodologies in computational chemistry provide a clear roadmap for how such investigations would be conducted. The insights gained would be valuable for designing catalysts tailored to specific amino acid esters, with potential applications in asymmetric synthesis and materials science.

Future Research Directions and Overcoming Synthetic Challenges for L Alanine Cyclopentylmethyl Ester Hydrochloride

Development of Sustainable and Environmentally Benign Synthetic Routes

The conventional methods for synthesizing amino acid esters, including L-Alanine cyclopentylmethyl ester hydrochloride, often rely on reagents like thionyl chloride or strong acids, which can generate significant waste and pose environmental concerns. nih.govgoogle.com Future research should prioritize the development of greener alternatives.

One promising approach is the use of enzymatic catalysis. Lipases, for instance, have been successfully employed for the synthesis of various β-amino acid esters through Michael addition under mild, solvent-free, or green solvent (e.g., methanol) conditions. mdpi.com Exploring the enzymatic esterification of L-alanine with cyclopentylmethanol could offer a highly selective and environmentally friendly route to the desired product.

Another avenue is the use of solid acid catalysts or recyclable catalysts. For example, a method for synthesizing L-alanine isopropyl ester hydrochloride utilizes alumina (B75360) as a catalyst, which can be recovered and reused, significantly reducing waste. google.com Similar strategies could be developed for the synthesis of the cyclopentylmethyl ester. Furthermore, processes using supercritical alcohols as both solvent and reactant present an innovative, catalyst-free method for producing amino acid esters, minimizing by-products and salt burden. google.com

The use of trimethylchlorosilane in methanol (B129727) has also been shown to be an efficient system for the esterification of amino acids at room temperature, offering mild conditions and good yields. nih.gov Adapting this method for cyclopentylmethanol would be a valuable research direction.

Table 1: Comparison of Potential Synthetic Routes for L-Alanine Cyclopentylmethyl Ester Hydrochloride

| Synthetic Route | Advantages | Potential Challenges |

| Enzymatic Catalysis (e.g., Lipase) | High selectivity, mild conditions, environmentally friendly. mdpi.com | Enzyme stability and cost, reaction optimization for specific substrates. |

| Solid Acid Catalysis (e.g., Alumina) | Catalyst is recyclable, reduced waste. google.com | Catalyst efficiency and deactivation over time. |

| Supercritical Alcohols | Catalyst-free, continuous process, high space-time yields. google.com | Requires high pressure and temperature equipment. |

| Trimethylchlorosilane/Methanol | Mild reaction conditions, good to excellent yields. nih.gov | Stoichiometric use of the reagent. |

Discovery of Novel Reactivity and Unexplored Transformations

The reactivity of L-alanine esters is often centered on the amino and ester functionalities. Future research could explore novel transformations that leverage the unique steric and electronic properties of the cyclopentylmethyl group.

For instance, the development of photocatalytic methods for the terminal-selective dehydrogenation of aliphatic amino acids opens up new possibilities for functionalization. acs.org Applying such a method to L-Alanine cyclopentylmethyl ester could generate a terminal alkene, providing a handle for further synthetic modifications.

Furthermore, the ester can serve as a precursor for the synthesis of more complex molecules. For example, L-alanine methyl ester hydrochloride is a key starting material in the preparation of chiral organocatalysts, such as imidazolidinones. orgsyn.org Investigating the potential of L-Alanine cyclopentylmethyl ester hydrochloride to form analogous catalytic scaffolds could lead to new catalysts with unique selectivity profiles influenced by the bulky cyclopentylmethyl group.

The development of synthetic equivalents for the alanine (B10760859) β-anion from related iodo-alanine derivatives, which can then undergo palladium-catalyzed cross-coupling reactions, is another area ripe for exploration. orgsyn.org Transforming L-Alanine cyclopentylmethyl ester into a suitable organometallic reagent could enable the synthesis of a wide range of non-natural α-amino acids.

Integration into Automated and High-Throughput Synthesis Platforms

The demand for large libraries of chemical compounds for drug discovery and materials science has driven the development of automated synthesis platforms. chimia.chnih.gov Future research should focus on integrating the synthesis of L-Alanine cyclopentylmethyl ester hydrochloride and its derivatives into such systems.

Automated systems can perform multi-step syntheses, including reaction, work-up, and purification, in a parallel and unattended fashion. chimia.chnih.gov Developing a robust and automated protocol for the synthesis of N-alkylated derivatives of L-Alanine cyclopentylmethyl ester, for example, would allow for the rapid generation of a diverse set of building blocks for various applications. chimia.ch This would involve optimizing reaction conditions for reductive amination and subsequent work-up procedures that are amenable to automation. chimia.ch

Continuous-flow microreactor technology offers another powerful tool for the automated and efficient synthesis of amino acid esters. mdpi.com This approach allows for precise control over reaction parameters, leading to shorter reaction times and higher yields. mdpi.com Developing a continuous-flow process for the esterification of L-alanine with cyclopentylmethanol would be a significant step towards scalable and on-demand production.

Exploration of its Role in Supramolecular Chemistry or Self-Assembly (excluding properties of assemblies)

Amino acid esters with varying alkyl chain lengths are known to self-assemble into complex supramolecular structures. nih.gov The cyclopentylmethyl group in L-Alanine cyclopentylmethyl ester hydrochloride introduces a bulky, non-polar moiety that could significantly influence its self-assembly behavior.

Future research could investigate how the shape and size of the cyclopentylmethyl group direct the formation of specific supramolecular architectures. Single-crystal X-ray diffraction studies on analogous L-alanine alkyl esters have revealed interdigitated bilayer packing. nih.gov Similar studies on L-Alanine cyclopentylmethyl ester hydrochloride could provide insights into its solid-state organization.

The formation of complexes with other molecules, such as surfactants or DNA, is another area of interest. For example, L-alanine lauryl ester hydrochloride has been shown to form strong complexes with DNA. nih.gov Investigating the potential of L-Alanine cyclopentylmethyl ester hydrochloride to participate in similar host-guest chemistry or co-assembly processes could lead to the development of new functional materials. The focus of such research would be on the conditions and stoichiometry of assembly formation, rather than the functional properties of the resulting assemblies themselves.

Q & A

Q. What are the optimal reaction conditions for synthesizing L-Alanine cyclopentylmethyl ester HCl with high yield and purity?

To achieve high yield, esterification of L-alanine with cyclopentylmethyl alcohol under acidic conditions (e.g., HCl catalysis) is recommended. Key parameters include temperature control (e.g., reflux at 60–80°C), stoichiometric excess of the alcohol, and inert atmosphere to prevent side reactions. For analogous esters like L-alanine methyl ester HCl, yields of 100% were achieved using a two-stage protocol: initial activation at -15–0°C followed by reflux . Adjustments for cyclopentylmethyl ester may require longer reaction times due to steric hindrance.

Q. What analytical techniques are recommended for confirming the structural integrity of this compound?

- NMR Spectroscopy : 1H/13C NMR (e.g., 600 MHz) resolves stereochemistry and confirms esterification via chemical shifts for cyclopentylmethyl protons (δ ~1.5–2.5 ppm) and carbonyl groups (δ ~170 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C9H18NO2·HCl) and isotopic patterns.

- X-ray Diffraction : For crystalline derivatives, single-crystal X-ray confirms absolute configuration .

Q. How should researchers design peptide synthesis experiments using this compound as a building block?

- Coupling Agents : Use EDCI/HOBT or PyBop in anhydrous DMF to minimize racemization during peptide bond formation .

- Protecting Groups : Temporarily protect the amino group with Boc (tert-butoxycarbonyl) to prevent unwanted side reactions. Deprotection with HCl/MeOH ensures retention of chirality .

- Reaction Monitoring : TLC or HPLC tracks reaction progress, ensuring complete coupling before proceeding .

Advanced Research Questions

Q. How can researchers address discrepancies in reported physicochemical properties (e.g., melting point, optical rotation) of this compound across studies?

Contradictions may arise from impurities, hydration states, or measurement protocols. Mitigation strategies include:

- Standardized Characterization : Adopt NIH guidelines for reporting experimental conditions (e.g., solvent purity, instrument calibration) .

- Cross-Validation : Compare data from multiple techniques (e.g., DSC for melting point, polarimetry for optical rotation) .

- Statistical Analysis : Apply ANOVA or t-tests to assess significance of variations between batches .

Q. What strategies enhance the chiral purity of this compound during synthesis?

- Enantioselective Catalysis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) to favor L-configuration during esterification.

- Chromatographic Resolution : Employ chiral HPLC columns (e.g., amylose-based) or diastereomeric salt crystallization (e.g., with L-tartaric acid) to separate enantiomers .

- In Situ Monitoring : Real-time circular dichroism (CD) spectroscopy detects racemization during synthesis .

Q. How can computational modeling predict the reactivity and stability of this compound under varying experimental conditions?

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMF or ACN) to optimize reaction kinetics .

- Density Functional Theory (DFT) : Calculate activation energies for ester hydrolysis or racemization pathways, guiding pH and temperature selection .

- QSPR Models : Relate structural descriptors (e.g., cyclopentylmethyl group’s logP) to stability in biological matrices .

Methodological Considerations

- Data Integrity : Adhere to preclinical reporting standards (e.g., NIH guidelines) to ensure reproducibility .

- Statistical Rigor : Use tools like GraphPad Prism for error analysis and significance testing, particularly when comparing synthetic yields or chiral purity .

- Ethical Reporting : Disclose all experimental variables (e.g., humidity, light exposure) that may impact results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.